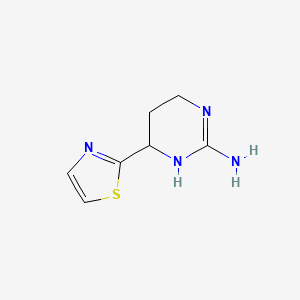
6-(1,3-Thiazol-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,3-Thiazol-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features both thiazole and tetrahydropyrimidine moieties. Thiazoles are known for their wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective properties . The incorporation of a thiazole ring into a tetrahydropyrimidine structure can potentially enhance the compound’s biological activity and stability.
Vorbereitungsmethoden
The synthesis of 6-(1,3-Thiazol-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves multi-step reactions. One common method includes the reaction of a thiazole derivative with a suitable tetrahydropyrimidine precursor under controlled conditions. For example, a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium can yield substituted thiazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and high-throughput reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
6-(1,3-Thiazol-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole and tetrahydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(1,3-Thiazol-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Wirkmechanismus
The mechanism of action of 6-(1,3-Thiazol-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, the compound may inhibit specific enzymes or receptors involved in disease pathways, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-(1,3-Thiazol-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring structure but differ in their additional functional groups and biological activities. The uniqueness of this compound lies in its combination of thiazole and tetrahydropyrimidine moieties, which may confer enhanced stability and biological activity compared to other thiazole derivatives.
Eigenschaften
Molekularformel |
C7H10N4S |
|---|---|
Molekulargewicht |
182.25 g/mol |
IUPAC-Name |
6-(1,3-thiazol-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C7H10N4S/c8-7-10-2-1-5(11-7)6-9-3-4-12-6/h3-5H,1-2H2,(H3,8,10,11) |
InChI-Schlüssel |
LDOMUHRIMUJTLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(NC1C2=NC=CS2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Undecan-6-yl)amino]ethan-1-ol](/img/structure/B13302656.png)
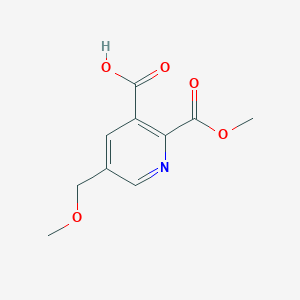
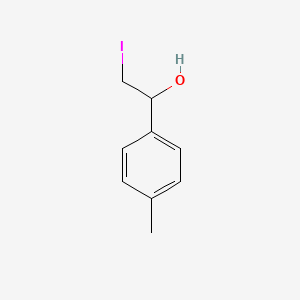
![2-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13302673.png)
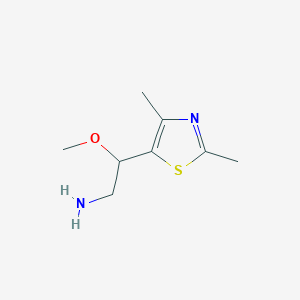
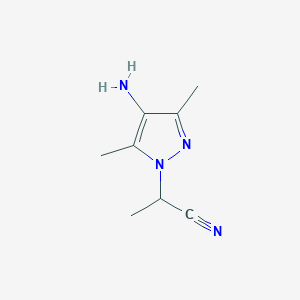
![4-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302690.png)
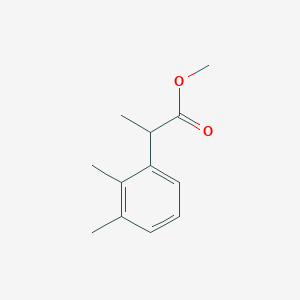
![3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine](/img/structure/B13302713.png)
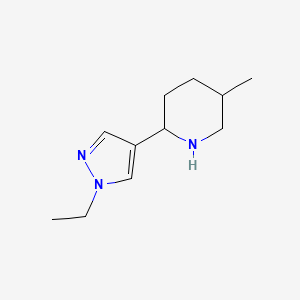
![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/structure/B13302721.png)
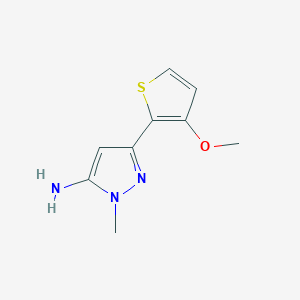
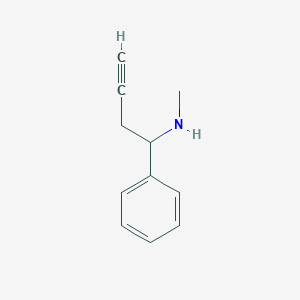
![4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302738.png)
